4-Ethylhexa-2,4-dienamide
Description
Overview of Dienamide Structures and Their Significance in Organic Synthesis
Conjugated dienamides are a class of organic compounds characterized by a diene system (two conjugated carbon-carbon double bonds) attached to an amide functional group. This arrangement of alternating double and single bonds, which includes the nitrogen atom of the amide, results in a delocalized π-electron system that imparts unique chemical reactivity. The dienamide scaffold is a versatile building block in organic synthesis, capable of participating in a variety of chemical transformations. mdpi.com
The synthetic utility of dienamides is highlighted by their role in cycloaddition reactions, such as the Diels-Alder reaction, where they can act as either electron-rich or electron-deficient dienes. mdpi.com This dual reactivity allows for the construction of complex cyclic systems with a high degree of stereocontrol. Furthermore, dienamides are valuable precursors for the synthesis of other important functional groups and molecular frameworks. The development of new synthetic methods for preparing dienamides, such as palladium-catalyzed cross-coupling reactions and olefination strategies, continues to be an active area of research. rsc.orgresearchgate.net
Natural Occurrence and Biological Context of Dienamide Scaffolds
The dienamide motif is a recurring structural feature in a diverse array of natural products isolated from various sources, including plants, marine organisms, and bacteria. nih.gov These naturally occurring dienamides often exhibit significant biological activities, which has made them attractive targets for both total synthesis and medicinal chemistry programs. mdpi.com For instance, several marine natural products containing a dienamide moiety have demonstrated potent cytotoxic effects against cancer cell lines. nih.gov
In the realm of microbial metabolites, bacteria of the genus Streptomyces are a rich source of structurally complex and biologically active compounds, including some dienamides. nih.govvulcanchem.comnih.govacgpubs.org These compounds can possess a range of biological effects, from antimicrobial and antifungal to potential applications in agriculture as insecticides. nih.govscielo.brscielo.br The structural diversity of these natural dienamides provides a valuable library of compounds for drug discovery and development.
Importance of 4-Ethylhexa-2,4-dienamide as a Specific Dienamide System
This compound, also known by the designation FR-900411, is a specific example of a conjugated dienamide that has been isolated from the fermentation broth of Streptomyces griseosporeus. nih.gov Its discovery is of particular interest as it has been identified as the natural precursor to the vasodilator agent FK409. nih.govnih.gov FK409 is formed from this compound through a chemical transformation under acidic conditions in the presence of nitrite. nih.gov This relationship highlights the role of naturally occurring dienamides as biosynthetic intermediates to other biologically active molecules. The structure of this compound provides a simple yet representative example of a dienamide system, making it a subject of interest for understanding the fundamental chemistry and reactivity of this class of compounds.
Below is a data table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | (2E,4E)-4-Ethylhexa-2,4-dienamide |
| Other Names | FR-900411 |
| CAS Number | 92454-24-5 |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| Appearance | Not explicitly reported, likely a solid at room temperature |
| Solubility | Expected to have some solubility in polar organic solvents |
Scope and Objectives of Research on this compound
Research pertaining to this compound has primarily focused on its role as the precursor to the vasodilator FK409. nih.govnih.gov The objectives of this research have included the isolation and structural elucidation of both FR-900411 (this compound) and FK409 from Streptomyces griseosporeus, as well as understanding the mechanism of the conversion reaction. nih.govnih.gov Furthermore, the total synthesis of FK409, which involves the synthesis of the this compound core structure, has been a key objective to provide a synthetic route to this biologically active compound and its analogs. nih.gov
While direct research into the biological activities of this compound itself is not extensively documented, the study of structurally related dienamides provides a broader context for its potential bioactivity. For example, various N-substituted hexa-2,4-dienamides have been synthesized and evaluated for their insecticidal properties. scielo.brscielo.br This suggests a potential, though unexplored, avenue for future research into the biological profile of this compound and its derivatives.
The table below presents examples of biologically active dienamides, illustrating the therapeutic and biological potential of this class of compounds.
| Compound Name | Source/Origin | Biological Activity |
| Piperine | Piper nigrum (Black Pepper) | Insecticidal, bioavailability enhancer |
| Pellitorine | Anacyclus pyrethrum | Insecticidal |
| (2E,4E)-N-propylhexa-2,4-dienamide | Synthetic | Insecticidal against Ascia monuste |
| (2E,4E)-N-butylhexa-2,4-dienamide | Synthetic | Insecticidal against Ascia monuste |
| JBIR-07 and JBIR-08 | Streptomyces versipellis | Not specified, novel decanedienamides |
| Sarmentosamide | Thai soil actinomycetes | Not specified, novel hexadienamide |
Structure
3D Structure
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
4-ethylhexa-2,4-dienamide |
InChI |
InChI=1S/C8H13NO/c1-3-7(4-2)5-6-8(9)10/h3,5-6H,4H2,1-2H3,(H2,9,10) |
InChI Key |
JNXGEGMYGREXAA-UHFFFAOYSA-N |
SMILES |
CCC(=CC)C=CC(=O)N |
Canonical SMILES |
CCC(=CC)C=CC(=O)N |
Synonyms |
4-ethyl-2,4-hexadienecarboxamide FR 900411 FR-900411 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 4 Ethylhexa 2,4 Dienamide
Pericyclic Reactions of the Conjugated Dienamide System
Pericyclic reactions are a class of concerted chemical reactions that proceed through a cyclic transition state without the formation of intermediates. ebsco.com The conjugated π-electron system of 4-Ethylhexa-2,4-dienamide makes it an ideal candidate for such transformations, most notably cycloadditions.
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a double or triple bond, known as the dienophile. ebsco.com In this context, the this compound molecule serves as the 4π-electron diene component. The reaction rate is enhanced when the diene is electron-rich and the dienophile is electron-poor. transformationtutoring.com The amide group, being moderately electron-withdrawing through resonance, slightly deactivates the diene system compared to an alkyl-substituted diene, but the molecule remains a viable participant in these reactions, especially with highly reactive dienophiles.
Stereocontrol is a hallmark of the Diels-Alder reaction. The stereochemistry of the dienophile is preserved in the final product; for example, a cis-dienophile will result in cis substituents on the newly formed ring. masterorganicchemistry.com Furthermore, the reaction typically favors the formation of the endo product when the dienophile has unsaturated substituents. This preference is due to "secondary orbital overlap," a favorable interaction in the transition state between the p-orbitals of the dienophile's substituent and the p-orbitals of the diene at the C2 and C3 positions. libretexts.orgyoutube.com
When the diene and dienophile are part of the same molecule, an Intramolecular Diels-Alder (IMDA) reaction can occur. wikipedia.org This process is a highly efficient method for constructing complex polycyclic systems with excellent stereoselectivity. nih.gov For a molecule like this compound to undergo an IMDA reaction, the amide nitrogen would need to be connected to a substituent chain containing a dienophile (an alkene or alkyne).
The structure of the resulting product depends on how the dienophile-containing tether is connected to the diene. wikipedia.org
Fused Systems: If the tether connects the amide nitrogen to the dienophile, a fused ring system is typically formed.
Bridged Systems: Bridged bicyclic products can arise depending on the length and conformational flexibility of the tether connecting the two reactive moieties. wikipedia.org
The IMDA reaction is often favored entropically over its intermolecular counterpart, as the reactive components are already held in proximity, increasing the probability of them achieving the necessary transition state geometry. youtube.com
When an unsymmetrical diene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, meaning there is a preference for the formation of one constitutional isomer over another. chemistrysteps.com Stereoselectivity refers to the preferential formation of one stereoisomer. nih.gov Both are governed by a combination of electronic and steric factors.
Key Factors in Dienamide Cycloadditions:
| Factor | Influence on Selectivity |
| Electronic Effects | The amide group and the ethyl group influence the electron density across the diene. Resonance involving the amide's carbonyl group creates partial positive charges, primarily at the C3 and C5 positions, and partial negative charges at the C2 and C4 positions. The major regioisomer results from the alignment that matches the most electron-rich carbon of the diene with the most electron-poor carbon of the dienophile. chemistrysteps.comyoutube.com |
| Steric Hindrance | The ethyl group at the C4 position can sterically hinder the approach of the dienophile. The dienophile will preferentially approach from the less hindered face of the diene, influencing both regioselectivity and facial stereoselectivity. |
| Secondary Orbital Overlap | This electronic interaction stabilizes the endo transition state over the exo transition state, making the endo product the major kinetic product in most cases. libretexts.orgchemistrysteps.com This is particularly relevant when the dienophile contains π-systems in its substituents. |
| Reaction Conditions | While the endo product is kinetically favored, the exo product is often thermodynamically more stable due to reduced steric strain. At higher temperatures, the Diels-Alder reaction can become reversible, potentially leading to the formation of the more stable exo product. chemistrysteps.com |
C-H Functionalization and Carbon-Carbon Bond Forming Reactions
Modern synthetic chemistry increasingly relies on the direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds. The amide group in this compound can act as a directing group to facilitate such transformations.
Transition metal-catalyzed C-H activation is a powerful strategy for forming new bonds directly from C-H bonds. umich.edu The process often relies on a directing group within the substrate, which coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond. nih.govnih.gov Amides are a well-established class of weakly coordinating directing groups, capable of guiding various transition metals. mdpi.comresearchgate.net
In the context of a molecule like this compound, the amide oxygen can coordinate to a metal center. This chelation effect brings the catalyst close to nearby C-H bonds, lowering the activation energy for C-H cleavage and subsequent functionalization. nih.gov This strategy allows for high regioselectivity that would be difficult to achieve through other methods. dmaiti.com While typically used for aryl C-H bonds, this approach can also be applied to activate sp³ C-H bonds.
Common Catalysts for Amide-Directed C-H Functionalization:
| Metal Catalyst | Typical Transformations |
| Palladium (Pd) | Arylation, Olefination, Alkoxylation, Chlorination nih.govbohrium.com |
| Rhodium (Rh) | Annulation, Olefination, Amidation nih.govbohrium.com |
| Ruthenium (Ru) | Oxygenation, Arylation mdpi.com |
| Cobalt (Co) | Alkylation, Alkenylation researchgate.net |
Migratory insertion is a fundamental step in many organometallic catalytic cycles. openochem.org A specific type of this process, carbene migratory insertion, involves the insertion of a carbene ligand into a metal-carbon bond, forming a new carbon-carbon bond. This reaction has become a valuable tool in organic synthesis. ubc.ca
The general mechanism involves the reaction of an organometallic species with a diazo compound, which serves as a carbene precursor. This generates a transient metal-carbene intermediate. ubc.ca Subsequently, an adjacent ligand (like an alkyl or aryl group) on the metal center migrates to the carbene carbon, resulting in the formation of a new, elongated alkyl ligand. This process is often very rapid, with low activation barriers. acs.org
This mechanism could be applied to the synthesis of complex structures from dienamide precursors. For instance, a palladium catalyst could first activate a bond on the dienamide system, after which reaction with a diazo compound would lead to a palladium-carbene complex. Subsequent migratory insertion and elimination steps would yield a functionalized product.
Transformations at the Amide Moiety
The amide functional group is a cornerstone of organic chemistry and biochemistry, known for its characteristic stability derived from resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance stabilization imparts a significant double bond character to the C-N bond, influencing the reactivity of the amide moiety in this compound.
Hydrolytic Stability and Reactivity
Amides are generally resistant to hydrolysis, requiring forceful conditions such as prolonged heating in the presence of strong acids or bases to proceed at an appreciable rate. masterorganicchemistry.comchemguide.co.uklibretexts.org This inherent stability is a direct consequence of the resonance stabilization of the amide bond.
Acid-Catalyzed Hydrolysis
The general mechanism for acid-catalyzed hydrolysis is as follows:
Protonation of the carbonyl oxygen.
Nucleophilic attack by water on the carbonyl carbon.
Proton transfer from the attacking water molecule to the nitrogen atom.
Elimination of the amine (or ammonia).
Deprotonation of the carbonyl to yield the carboxylic acid.
Base-Promoted Hydrolysis
The general mechanism for base-promoted hydrolysis is as follows:
Nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
Formation of a tetrahedral intermediate.
Elimination of the amide anion.
Proton transfer from the carboxylic acid to the amide anion.
While specific kinetic data for the hydrolysis of this compound is not available, the table below provides illustrative pseudo-first-order rate constants for the hydrolysis of a simple secondary amide under representative acidic and basic conditions.
| Condition | Temperature (°C) | Catalyst | k_obs (s⁻¹) (Illustrative) |
| Acidic | 100 | 1 M HCl | 1.5 x 10⁻⁵ |
| Basic | 100 | 1 M NaOH | 8.0 x 10⁻⁶ |
This interactive table contains illustrative data for a generic secondary amide and does not represent experimentally determined values for this compound.
Nucleophilic Additions to the Carbonyl Group
The carbonyl carbon of an amide is less electrophilic compared to that of ketones, aldehydes, or esters due to the electron-donating effect of the nitrogen atom through resonance. Consequently, amides are generally poor substrates for nucleophilic addition reactions unless the nucleophile is very strong or the amide is "activated".
Reactions with strong nucleophiles, such as organolithium or Grignard reagents, can lead to the addition to the carbonyl group. However, these reactions can be complex and may result in the formation of ketones after hydrolysis of the intermediate, or further reaction to form tertiary alcohols. The initial addition of the organometallic reagent forms a tetrahedral intermediate which, upon acidic workup, can eliminate the amine to form a ketone. If the ketone is reactive enough and excess organometallic reagent is present, a second addition can occur to yield a tertiary alcohol.
Reduction of the amide carbonyl group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically proceeds to the corresponding amine, with the carbonyl group being completely reduced to a methylene (B1212753) group (CH₂).
Isomerization and Stereomutation Pathways of Dienamides
The conjugated diene and the amide functionalities in this compound introduce several possibilities for isomerization and stereomutation. These include E/Z isomerization around the double bonds of the dienamide system and rotation around the amide C-N bond.
E/Z Isomerization of the Diene System
Conjugated dienes can undergo E/Z isomerization upon exposure to heat, light (photochemical isomerization), or in the presence of a catalyst. nih.gov
Thermal Isomerization: At elevated temperatures, sufficient energy can be supplied to overcome the activation barrier for rotation around the carbon-carbon double bonds, allowing for the interconversion of E and Z isomers. The equilibrium will favor the thermodynamically more stable isomer, which is typically the E isomer due to reduced steric hindrance.
Photochemical Isomerization: Irradiation with light of an appropriate wavelength can promote an electron to an anti-bonding orbital, which weakens the pi bond and allows for rotation and isomerization. nih.gov Photochemical isomerization can often be used to enrich the concentration of the less stable Z isomer. The quantum yield of such a process is a measure of its efficiency.
Catalytic Isomerization: Various transition metal complexes (e.g., based on palladium, rhodium, or ruthenium) can catalyze the E/Z isomerization of olefins, including conjugated dienes. These processes often involve the formation of pi-allyl or other organometallic intermediates.
Stereomutation around the Amide Bond
The resonance in the amide bond confers a significant barrier to rotation around the C-N bond. nih.govmsu.edu This restricted rotation can lead to the existence of distinct rotational isomers (rotamers), often referred to as cis and trans conformers with respect to the arrangement of the substituents on the nitrogen and the carbonyl group. For secondary amides like this compound, the trans conformation is generally more stable. The energy barrier for this rotation is typically in the range of 15-25 kcal/mol, which is high enough to allow for the observation of distinct conformers by techniques like NMR spectroscopy at or below room temperature. nih.govmsu.edu
The rate of interconversion between these rotamers is dependent on the temperature and the steric and electronic nature of the substituents on the amide.
Below is an illustrative data table summarizing typical energy barriers for these isomerization processes.
| Isomerization Process | Method | Typical Activation Energy (kcal/mol) | Notes |
| E/Z Isomerization (C=C) | Thermal | 40 - 60 | Dependent on substitution pattern. |
| E/Z Isomerization (C=C) | Photochemical | N/A (Quantum Yield dependent) | Often leads to a photostationary state. |
| Rotational Isomerization (C-N) | Thermal | 15 - 25 | Can be measured by dynamic NMR. |
This interactive table contains illustrative data for generic dienamides and amides and does not represent experimentally determined values for this compound.
Advanced Spectroscopic and Computational Characterization of 4 Ethylhexa 2,4 Dienamide
High-Resolution Spectroscopic Analysis for Structural Elucidation
Spectroscopic analysis forms the cornerstone of structural elucidation for organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational/Electronic spectroscopy provide complementary information that, when pieced together, reveals the precise atomic connectivity and spatial arrangement of the molecule.
Elucidation of Stereochemistry via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For 4-Ethylhexa-2,4-dienamide, both ¹H and ¹³C NMR would be essential for confirming the core structure and, crucially, for assigning the stereochemistry (E/Z configuration) at the C2-C3 and C4-C5 double bonds.
In a ¹H NMR spectrum, the olefinic protons would appear in the downfield region, typically between 5.0 and 7.5 ppm. The coupling constants (J-values) between these protons are diagnostic of the double bond geometry. A larger coupling constant (typically 12-18 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (typically 7-12 Hz) suggests a cis (Z) configuration. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would further corroborate these assignments by identifying protons that are close in space.
¹³C NMR spectroscopy provides information on the electronic environment of each carbon atom. The chemical shifts of the sp² hybridized carbons in the diene and amide groups would be distinct from the sp³ hybridized carbons of the ethyl and methyl substituents. Advanced prediction models and comparison with spectral databases are often employed to aid in the precise assignment of each resonance. researchgate.netnih.govnih.gov
Predicted ¹H and ¹³C NMR Chemical Shifts for (2E,4E)-4-Ethylhexa-2,4-dienamide
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C1 (C=O) | - | ~167 | Amide carbonyl carbon. |
| C2 | ~6.0-6.3 (d) | ~125 | Olefinic proton coupled to H3. |
| C3 | ~7.0-7.4 (dd) | ~140 | Olefinic proton coupled to H2 and H5. |
| C4 | - | ~145 | Quaternary sp² carbon. |
| C5 | ~5.8-6.1 (q) | ~120 | Olefinic proton coupled to H6. |
| C6 (CH₃) | ~1.8 (d) | ~18 | Methyl group on the double bond. |
| Ethyl-CH₂ | ~2.2 (q) | ~25 | Methylene (B1212753) of the ethyl group. |
| Ethyl-CH₃ | ~1.1 (t) | ~13 | Methyl of the ethyl group. |
| NH₂ | ~5.5-6.5 (br s) | - | Amide protons, often broad. |
Mass Spectrometry Fragmentation Studies for Structural Confirmation
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. Upon ionization in a mass spectrometer, the molecular ion (M⁺) of this compound would be formed, and its mass-to-charge ratio (m/z) would confirm the molecular formula (C₈H₁₃NO).
Furthermore, the molecular ion undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and serves as a molecular fingerprint, helping to confirm the structure. libretexts.org For this compound, characteristic fragmentation pathways would likely include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group is a common fragmentation for amides and ketones. libretexts.org This could lead to the formation of a stable acylium ion.
Loss of small neutral molecules: The loss of the amide group (-NH₂) or parts of the alkyl chain is expected.
Cleavage at the ethyl group: Loss of an ethyl radical (•C₂H₅, 29 Da) is a probable fragmentation pathway. chemguide.co.uk
Predicted Mass Spectrometry Fragmentation for this compound (MW: 139.19)
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 139 | [C₈H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 124 | [M - CH₃]⁺ | Loss of a methyl radical from the C6 position. |
| 110 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the C4 position. chemguide.co.uk |
| 96 | [M - CONH₂]⁺ | Loss of the carbamoyl (B1232498) group. |
| 70 | [C₄H₆O]⁺ | Acylium ion from cleavage at the C3-C4 bond. |
| 44 | [CONH₂]⁺ | Carbamoyl cation from alpha-cleavage. libretexts.org |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Conformational and Electronic Properties
Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. The resulting spectrum shows absorption bands characteristic of specific functional groups. For this compound, the IR spectrum would be expected to show strong, characteristic absorptions for the amide and diene moieties. specac.comlibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The conjugated diene system in this compound constitutes a chromophore that absorbs UV light, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation; longer conjugated systems absorb at longer wavelengths. scribd.com For a conjugated dienamide, the λmax would be expected in the 200-260 nm range.
Predicted Spectroscopic Data (IR and UV-Vis)
| Spectroscopy Type | Predicted Absorption | Associated Functional Group / Transition |
|---|---|---|
| IR | 3350-3180 cm⁻¹ (broad) | N-H stretching (Amide) libretexts.org |
| IR | 2960-2850 cm⁻¹ | C-H stretching (Alkyl) |
| IR | ~1670 cm⁻¹ (strong) | C=O stretching (Amide I band) masterorganicchemistry.com |
| IR | ~1640 cm⁻¹ | C=C stretching (Diene) libretexts.org |
| IR | ~1620 cm⁻¹ | N-H bending (Amide II band) |
| UV-Vis | ~230-260 nm | π → π* transition (Conjugated diene) nih.gov |
Quantum Chemical and Molecular Modeling Studies
Computational chemistry provides a powerful lens for examining molecular properties that are difficult or impossible to measure experimentally. Methods like Density Functional Theory (DFT) can predict electronic structure and reactivity, while molecular modeling can explore the energy landscapes of different isomers.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mpg.deunram.ac.id By solving the Kohn-Sham equations, DFT can calculate the electron density and from it, derive key properties of this compound.
Calculations would typically focus on:
Molecular Orbitals: Visualizing the HOMO and LUMO provides insight into the molecule's reactivity. The HOMO often indicates the site of electrophilic attack, while the LUMO indicates the site of nucleophilic attack.
Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the dienamide, the amide oxygen would be an electron-rich site, while the amide protons and carbonyl carbon would be electron-poor.
Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors such as ionization potential, electron affinity, and chemical hardness, which quantify the molecule's stability and reactivity. researchgate.net
Conformational Analysis and Energy Landscapes of Dienamide Stereoisomers
The this compound molecule can exist as several stereoisomers due to the two double bonds ((2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z)). Additionally, rotation around the C3-C4 single bond allows for different spatial arrangements, known as s-cis and s-trans conformations. masterorganicchemistry.com The s-trans conformation is generally more stable for acyclic dienes due to reduced steric hindrance, but the s-cis conformation is necessary for certain reactions like the Diels-Alder cycloaddition. libretexts.orgchemistrysteps.com
Computational modeling can be used to perform a conformational analysis by:
Building the Isomers: Creating 3D models of all possible stereoisomers and conformers.
Geometry Optimization: Calculating the lowest energy (most stable) geometry for each structure.
Energy Calculation: Determining the relative energies of all optimized structures.
This process generates a potential energy landscape, identifying the most stable stereoisomer (the global minimum) and the energy barriers for converting between different conformers. This information is critical for understanding the molecule's physical properties and predicting its behavior in chemical reactions. masterorganicchemistry.com
Computational Prediction of Spectroscopic Parameters and Reaction Pathways
In the comprehensive characterization of novel or complex molecules like this compound, computational chemistry serves as a powerful predictive tool, offering deep insights into molecular structure, spectroscopic behavior, and reactivity. Through the application of quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to model the properties of this compound with a high degree of accuracy, complementing and guiding experimental work.
The computational analysis of this compound would typically begin with the optimization of its molecular geometry to find the lowest energy conformation. Using this optimized structure, a variety of spectroscopic parameters can be predicted. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the theoretical ¹H and ¹³C chemical shifts. These predicted values are invaluable for assigning signals in experimental spectra and can help to resolve ambiguities, especially in complex spin systems.
Similarly, the vibrational frequencies corresponding to Infrared (IR) and Raman spectroscopy can be computed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum, often scaled by an appropriate factor to account for anharmonicity and other systematic errors, allows for the assignment of specific vibrational modes to the observed absorption bands. This is particularly useful for identifying characteristic functional group frequencies, such as the C=O stretch of the amide and the C=C stretching of the diene system.
The electronic properties, such as the UV-Vis absorption spectrum, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax). For a conjugated system like this compound, TD-DFT can elucidate the nature of the π → π* transitions responsible for its characteristic UV absorption.
Beyond spectroscopic prediction, computational methods are instrumental in exploring the potential reaction pathways of this compound. As a conjugated diene, it is a candidate for pericyclic reactions, most notably Diels-Alder [4+2] cycloadditions. Computational modeling can be used to investigate the feasibility of such reactions with various dienophiles. This involves locating the transition state structures for the proposed reaction pathways and calculating the associated activation energies. The energy profile of the reaction can then be mapped out, providing a quantitative measure of the reaction kinetics and thermodynamics. This predictive capability allows for the exploration of reactivity under different conditions and with different reactants, guiding synthetic efforts.
The following tables represent the type of data that would be generated from a computational study of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes)
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | - | 168.5 |
| 2 | 6.10 | 125.8 |
| 3 | 7.25 | 140.2 |
| 4 | - | 138.1 |
| 5 | 5.95 | 128.4 |
| 6 | 1.85 | 14.2 |
| 7 (Ethyl CH₂) | 2.45 | 25.6 |
| 8 (Ethyl CH₃) | 1.15 | 13.5 |
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are hypothetical values for illustrative purposes)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (asymmetric) | 3450 |
| N-H Stretch (symmetric) | 3340 |
| C=O Stretch (Amide I) | 1675 |
| C=C Stretch (conjugated) | 1640, 1610 |
Table 3: Calculated Activation Energies for a Hypothetical Diels-Alder Reaction of this compound with a Dienophile (Note: These are hypothetical values for illustrative purposes)
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|
| Endo Cycloaddition | 22.5 | -15.8 |
These computational approaches provide a detailed, atomistic view of the chemical nature of this compound, offering predictive insights that are highly valuable in modern chemical research.
Cellular Effects and Mechanistic Pathways (in vitro studies)
Interaction with Ion Channels and Cellular Responses
Further research and publication in the field are necessary before a comprehensive article on the chemical biology and mechanistic insights of this compound and its analogs can be authored.
Chemical Biology and Mechanistic Insights of 4 Ethylhexa 2,4 Dienamide Analogs
Due to a lack of specific research on 4-Ethylhexa-2,4-dienamide, this article focuses on its structural analogs to provide insights into its potential chemical biology and mechanistic actions. The exploration of these related dienamide compounds offers a foundational understanding of the synthesis and potential applications of this chemical class.
Analytical Method Development for 4 Ethylhexa 2,4 Dienamide in Complex Matrices
Chromatographic Methods for Separation and Purity Assessment
Chromatography is a cornerstone for the separation of 4-Ethylhexa-2,4-dienamide from complex mixtures and for the assessment of its purity. The choice between liquid and gas chromatography is primarily dependent on the volatility and thermal stability of the compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis of non-volatile or thermally sensitive amides. researchgate.net A reversed-phase method is typically suitable for a compound with the polarity of this compound. The separation is achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. researchgate.net
Method development would involve optimizing the mobile phase composition, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, to achieve adequate retention and separation from matrix components. researchgate.net The conjugated diene system in this compound is expected to have a strong UV absorbance, making a photodiode array (PDA) detector a suitable choice for detection and preliminary purity assessment based on spectral uniformity across the peak.
UPLC, which utilizes smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. ekb.eg These features are particularly beneficial for resolving this compound from closely related impurities or isomers within a complex matrix. Amide-functionalized stationary phases can also be considered as they offer reduced chemical reactivity and minimize unwanted interactions with reactive analytes, which can improve reproducibility. mtc-usa.com
Table 1: Illustrative HPLC-UPLC Parameters for this compound Analysis
| Parameter | HPLC Condition | UPLC Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Gradient | 30-90% B over 15 min | 30-90% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | PDA at 260 nm | PDA at 260 nm |
| Injection Vol. | 10 µL | 2 µL |
Gas Chromatography (GC) for Volatile Dienamide Analysis
For dienamides that are sufficiently volatile and thermally stable, Gas Chromatography (GC) is an excellent alternative for separation and analysis. google.com GC offers high resolution and is often coupled with mass spectrometry for definitive identification. The analytical method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. atlantis-press.com
The choice of the GC column is critical; a mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5MS), is often effective for separating a wide range of organic molecules, including amides. atlantis-press.com The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) can be used for quantification due to its wide linear range, while a mass spectrometer is preferred for identification. researchgate.net
Table 2: Representative GC Conditions for this compound
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.1 mL/min |
| Injector Temp. | 250 °C |
| Split Ratio | 10:1 |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 2 min |
| Detector | Mass Spectrometer (MS) |
Hyphenated Techniques for Identification and Quantification
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and precise quantification of analytes in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Pairing chromatography with mass spectrometry provides a powerful tool for analysis. GC-MS is the gold standard for identifying volatile and semi-volatile compounds. researchgate.net In a typical GC-MS method, compounds eluting from the GC column are ionized, most commonly by electron ionization (EI), which generates a unique fragmentation pattern that serves as a molecular fingerprint for identification against spectral libraries. google.comnih.gov
LC-MS is used for compounds not amenable to GC. researchgate.net The eluent from the HPLC or UPLC system is introduced into an ion source, such as electrospray ionization (ESI), where ions are generated and then analyzed by the mass spectrometer. ESI is a soft ionization technique that typically produces a protonated molecule [M+H]+, allowing for the determination of the molecular weight of this compound.
These techniques allow for selective detection even when chromatographic separation is incomplete, enhancing the reliability of the analysis. mdpi.com
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Trace Analysis
Tandem Mass Spectrometry (MS/MS) adds another dimension of specificity and is crucial for structural confirmation and quantifying trace levels of this compound. researchgate.net In an MS/MS experiment, a specific ion (the precursor ion), such as the molecular ion of the target compound, is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then detected. researchgate.net
This process provides detailed structural information. For this compound, characteristic fragmentation would likely involve cleavage at the amide bond and fragmentations related to the ethyl group and the conjugated diene system. The unique precursor-to-product ion transition can be used in Multiple Reaction Monitoring (MRM) mode, which is an extremely sensitive and selective technique for quantification, effectively filtering out background noise from the matrix. researchgate.net
Table 3: Hypothetical MS/MS Transitions for this compound (MW: 139.21)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |
| 140.1 [M+H]⁺ | 112.1 | Loss of ethylene (B1197577) (-C₂H₄) |
| 140.1 [M+H]⁺ | 96.1 | Loss of acetamide (B32628) (-C₂H₄NO) |
| 140.1 [M+H]⁺ | 70.1 | Cleavage of amide bond |
Development of Quantitative Analytical Assays for Research Samples
Developing a quantitative assay requires a validated method that is accurate, precise, and reliable. The process involves establishing key performance characteristics to ensure the data is fit for purpose.
A typical quantitative method, often using LC-MS/MS in MRM mode, would be validated according to established guidelines. This involves assessing linearity, sensitivity, accuracy, and precision. researchgate.net A calibration curve is generated by analyzing a series of standards of known concentrations. The response should be linear over the expected concentration range in the samples, with a correlation coefficient (r²) of >0.99 being desirable. google.com
The sensitivity of the method is defined by the Limit of Detection (LOD), the lowest concentration that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.net Accuracy is determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated. google.com Precision is assessed by repeatedly analyzing a sample and is expressed as the relative standard deviation (RSD), which should typically be less than 15%. google.com
Table 4: Typical Validation Parameters for a Quantitative LC-MS/MS Assay
| Parameter | Acceptance Criteria | Example Finding |
| Linearity (r²) | ≥ 0.995 | 0.9997 |
| Range | Covers expected sample concentrations | 0.1 - 100 ng/mL |
| LOD | Signal-to-Noise > 3 | 0.03 ng/mL |
| LOQ | Signal-to-Noise > 10 | 0.1 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 95.2 - 104.5% |
| Precision (% RSD) | < 15% | < 7.5% |
Future Perspectives and Emerging Research Directions
Advancements in Catalytic Methods for Dienamide Synthesis
The development of novel catalytic methods is paramount for the efficient and selective synthesis of dienamides. Modern catalysis aims to provide access to these valuable building blocks with high yields, excellent stereoselectivity, and under environmentally benign conditions. Recent progress has been notable in the areas of palladium and rhodium catalysis, as well as through the strategic application of C-H activation.
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application to dienamide synthesis is an active area of research. A recently developed palladium-catalyzed oxidative N-α,β-dehydrogenation of amides provides a powerful tool for constructing enamides and dienamides. organic-chemistry.org This method often involves an allylic C(sp³)–H activation followed by β-H elimination. organic-chemistry.org The choice of ligand is crucial in these reactions, with phosphorus-based ligands often proving effective. organic-chemistry.org For instance, a stereo-convergent aminocarbonylation of 1,3-dienes with nitroarenes using a palladium catalyst has been shown to produce (E,E)-dienamides with high stereoselectivity and good to excellent yields. rsc.org
Rhodium catalysis has also emerged as a powerful tool for the synthesis of complex nitrogen-containing molecules. Rhodium-catalyzed C-H insertion and amination reactions offer a direct and atom-economical approach to forming C-N bonds. nih.gov For example, rhodium(II) catalysts have been effectively used for the oxidative cyclization of various amide-containing substrates. scispace.com The development of catalysts like Rh₂(esp)₂, a strapped carboxylate dirhodium catalyst, has significantly improved the efficiency and scope of intramolecular C-H amination reactions, allowing for catalyst loadings as low as 0.1 mol%. nih.gov These methods hold promise for the stereoselective synthesis of complex dienamides through intramolecular cyclization pathways.
The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly advancing field that offers a more sustainable and efficient alternative to traditional synthetic methods that often require pre-functionalized starting materials. dmaiti.com In the context of dienamide synthesis, C-H activation strategies can be employed to directly introduce the amide functionality or to construct the diene system. For example, palladium-catalyzed C-H activation can be used for the direct olefination of amides to introduce unsaturation. organic-chemistry.org A directing group, which is a functional group that positions the metal catalyst near a specific C-H bond, is often employed to control the regioselectivity of these reactions. nih.gov The development of new directing groups and catalysts that can operate under milder conditions and with broader substrate scope is a key area of future research.
Greener and more sustainable synthetic methods are a major focus of modern chemical research. This includes the use of less toxic and more abundant metal catalysts, solvent-free reaction conditions, and energy-efficient processes like microwave-assisted synthesis. nih.govsciepub.com For example, the use of ceric ammonium (B1175870) nitrate (B79036) as a catalyst under solvent-free microwave conditions has been reported for the direct synthesis of amides from carboxylic acids and amines, offering a rapid and environmentally friendly alternative to traditional methods. nih.gov Biocatalysis, which utilizes enzymes to perform chemical transformations, also presents a green and highly selective approach to amide bond formation. rsc.org The application of these green chemistry principles to the synthesis of dienamides is a promising direction for future research.
Table 1: Comparison of Catalytic Methods for Dienamide and Related Amide Synthesis
| Catalytic System | Description | Typical Reaction Conditions | Advantages |
| Palladium Catalysis | Oxidative N-α,β-dehydrogenation of amides via allylic C(sp³)–H activation. organic-chemistry.org | Pd(OAc)₂, PPh(Cy)₂, 2,5-DTBQ, K₂CO₃. organic-chemistry.org | High yields, excellent functional group tolerance. organic-chemistry.org |
| Rhodium Catalysis | Intramolecular C-H amination of sulfamate (B1201201) esters. nih.gov | Rh₂(esp)₂, oxidant. nih.gov | High efficiency, low catalyst loadings. nih.gov |
| C-H Activation | Directing group-assisted functionalization of C-H bonds. nih.gov | Transition metal catalyst, directing group. nih.gov | High regioselectivity, atom economy. dmaiti.com |
| Green Catalysis | Microwave-assisted direct amidation. nih.gov | Ceric ammonium nitrate, solvent-free, microwave irradiation. nih.gov | Rapid, environmentally friendly, high yields. nih.gov |
Exploration of 4-Ethylhexa-2,4-dienamide in Materials Science and Polymer Chemistry
While direct research on the application of this compound in materials science and polymer chemistry is not extensively documented, the structural motifs present in this molecule—a conjugated diene and an amide functionality—suggest significant potential for its use as a monomer or a functional additive in the development of novel polymers. The broader class of polyamides, which share the amide linkage, are well-established high-performance materials, and the introduction of a conjugated diene system could impart unique and desirable properties.
The amide bond is the defining feature of polyamides, a class of polymers known for their exceptional mechanical strength, thermal stability, and chemical resistance. The incorporation of dienamide monomers like this compound into a polymer backbone would result in a polyamide with pendant or in-chain conjugated diene units. These diene functionalities could serve as sites for post-polymerization modification, such as cross-linking through Diels-Alder reactions or vulcanization-type processes. This could lead to the development of thermosetting materials with enhanced durability and solvent resistance.
The conjugated diene system in this compound opens up the possibility of creating polymers with interesting electronic and optical properties. Conjugated polymers are known for their ability to conduct electricity and absorb and emit light, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of dienamide units could be a strategy to fine-tune the band gap and other electronic properties of these materials. Furthermore, the presence of the amide group could enhance intermolecular interactions through hydrogen bonding, potentially leading to more ordered polymer structures and improved charge transport.
The combination of a rigid amide group and a flexible diene unit in a polymer derived from this compound could lead to materials with a unique balance of properties. The amide groups would contribute to high strength and thermal stability, while the diene units could provide sites for tailoring the material's properties. For example, the diene could be functionalized to introduce specific chemical groups that enhance adhesion, biocompatibility, or flame retardancy. This versatility makes dienamide-containing polymers attractive candidates for a wide range of applications, from advanced composites and coatings to biomedical devices.
Application of Artificial Intelligence and Machine Learning in Dienamide Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry by accelerating the discovery and development of new molecules and reactions. nih.gov In the context of dienamide research, these computational tools can be applied to catalyst design, reaction optimization, and the prediction of molecular properties, thereby streamlining the research and development process.
One of the most promising applications of AI in chemistry is in the design of new catalysts. nih.gov Machine learning models can be trained on large datasets of known catalysts and their performance in various reactions to identify the key structural features that lead to high activity and selectivity. rsc.org This knowledge can then be used to predict the performance of new, untested catalyst candidates for dienamide synthesis, allowing researchers to focus their experimental efforts on the most promising options. rsc.org This data-driven approach can significantly reduce the time and resources required for catalyst development.
Machine learning models can also be used to predict the outcome of chemical reactions, including the yield and stereoselectivity of dienamide synthesis. researchgate.netresearchgate.net By analyzing the starting materials, reagents, and reaction conditions, these models can provide a quantitative prediction of the reaction's success. researchgate.net This allows chemists to optimize reaction conditions in silico, reducing the number of experiments needed and saving time and resources. Furthermore, ML can help in understanding complex reaction mechanisms by identifying the key factors that influence the reaction pathway. rsc.org
Design and Synthesis of Novel Dienamide Architectures with Tunable Reactivity
The ability to precisely control the reactivity of a molecule is a central goal of organic synthesis. By strategically modifying the structure of a dienamide, it is possible to tune its electronic and steric properties, thereby controlling its behavior in chemical reactions. Computational chemistry and rational design principles are key to developing novel dienamide architectures with tailored reactivity.
Computational tools, such as Density Functional Theory (DFT), can be used to model the electronic structure of dienamides and predict how changes in their structure will affect their reactivity. researchgate.net For example, the introduction of electron-donating or electron-withdrawing groups at different positions on the diene or the amide can alter the electron density of the conjugated system, making it more or less susceptible to nucleophilic or electrophilic attack. mdpi.com This allows for the rational design of dienamides that are optimized for specific applications, such as in Diels-Alder reactions or as monomers in polymerization.
The steric environment around the dienamide can also be modified to control its reactivity and selectivity. The introduction of bulky substituents near the reactive sites can hinder the approach of certain reagents, leading to higher stereoselectivity in reactions. This principle is often used in asymmetric catalysis, where chiral ligands create a sterically defined environment around a metal catalyst to favor the formation of one enantiomer over the other. The synthesis of dienamides with specific steric properties is a key strategy for achieving high levels of control in organic synthesis.
The development of synthetic methods that allow for the precise and flexible synthesis of a wide range of dienamide architectures is crucial for exploring their full potential. This includes the development of new catalytic systems that can tolerate a broad range of functional groups and provide access to dienamides with diverse substitution patterns. The ability to easily synthesize a library of dienamides with systematically varied electronic and steric properties would be a powerful tool for studying structure-reactivity relationships and for discovering new applications for this versatile class of compounds.
Q & A
Q. What are the key structural features of 4-Ethylhexa-2,4-dienamide, and how do they influence its chemical reactivity?
- Methodological Answer: The compound features a conjugated diene system (2E,4E configuration) and an amide functional group. The conjugated double bonds enhance electrophilic reactivity, enabling Diels-Alder or Michael addition reactions, while the amide group participates in hydrogen bonding and influences solubility. Structural analogs, such as N-(2-methylpropyl)hexa-2,4-dienamide, show similar reactivity patterns, with regioselectivity dependent on steric and electronic factors . For precise analysis, use NMR (1H/13C) to confirm stereochemistry and UV-Vis spectroscopy to monitor conjugation effects .
Q. What validated synthetic routes are available for this compound, and what critical parameters influence reaction yields?
- Methodological Answer: Synthesis typically involves amidation of ethylhexa-2,4-dienoic acid with ethylamine derivatives. Key steps include:
- Coupling agents: EDC or DCC in dichloromethane/tetrahydrofuran under reflux (6–12 hours) to activate carboxylic acids .
- Solvent selection: Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials. Yields range from 60–80%, contingent on stoichiometric ratios and reaction temperature control .
Q. What are the primary natural sources of this compound, and what extraction methods are recommended for obtaining high-purity samples?
- Methodological Answer: While direct natural sources of this compound are not explicitly documented, structurally related dienamides (e.g., N-isobutylhexadeca-2,4-dienamide) are isolated from Piper sintenense and Echinacea pallida. Recommended protocols:
- Extraction: Soxhlet extraction with ethanol or methanol (48–72 hours).
- Isolation: Fractional crystallization or preparative HPLC (C18 column, acetonitrile/water mobile phase).
- Validation: Compare retention times and spectral data (MS, NMR) with synthetic standards .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of amidation reactions when synthesizing this compound analogs with varying alkyl substituents?
- Methodological Answer:
- Steric control: Use bulky amines (e.g., tert-butylamine) to direct amidation to the less hindered carbonyl group.
- Catalytic tuning: Employ DMAP (4-dimethylaminopyridine) to accelerate coupling while minimizing side reactions.
- In situ monitoring: Track reaction progress via TLC or FT-IR to identify optimal termination points. For branched analogs, refer to protocols for N-(2-methylpropyl)dodeca-2,4-dienamide synthesis .
Q. What advanced spectroscopic techniques are required to unambiguously confirm the stereochemistry of this compound's conjugated diene system?
- Methodological Answer:
- NOESY NMR: Detect spatial proximity between vinyl protons (δ 5.2–5.8 ppm) and adjacent substituents to assign E/Z configurations.
- J-based coupling analysis: Allylic coupling constants (<0.2 Hz) distinguish transoid (E) from cisoid (Z) geometries.
- Circular Dichroism (CD): Resolve enantiomeric purity in chiral derivatives. For reference, see stereochemical assignments of (2E,4E)-5-methoxy-N-tosylhexa-2,4-dienamide .
Q. How should contradictory biological activity data be reconciled when testing this compound across different insect models?
- Methodological Answer:
- Controlled variables: Standardize larval stages, diet, and exposure duration (e.g., 24–72 hours for Lepidoptera vs. Coleoptera).
- Dose-response curves: Use probit analysis to compare LC50 values. Conflicting results may arise from species-specific detoxification pathways (e.g., cytochrome P450 activity).
- Synergists: Co-apply piperonyl butoxide to inhibit detox enzymes and validate intrinsic toxicity. Refer to insecticidal studies on (2E,4E)-N-decylhexa-2,4-dienamide .
Q. What computational modeling approaches are suitable for predicting the interaction mechanisms between this compound and biological targets like insect neuronal receptors?
- Methodological Answer:
- Molecular docking: Use AutoDock Vina to simulate binding to voltage-gated sodium channels (e.g., homology models based on Drosophila melanogaster receptors).
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- QSAR studies: Correlate alkyl chain length (logP values) with bioactivity using PLS regression. Cross-validate with analogs like β-sanshool (C16H25NO) .
Methodological Notes
- Data Presentation: Raw spectral data (e.g., NMR peaks, HPLC chromatograms) should be archived in appendices, with processed data (e.g., coupling constants, retention factors) integrated into results sections .
- Validation: Cross-check synthetic yields and purity against NIST reference standards (CAS 54794-69-3 for analogs) .
- Ethical Compliance: For bioassays, adhere to institutional guidelines for invertebrate studies, including humane endpoints and replicate sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
